molecular formula C19H29ClN2O B2541117 N-[(1-Aminocyclohexyl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride CAS No. 2418670-42-3

N-[(1-Aminocyclohexyl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride

Cat. No.: B2541117
CAS No.: 2418670-42-3
M. Wt: 336.9
InChI Key: DKSROVLSRFFBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₉H₂₉ClN₂O Molecular Weight: 336.91 g/mol Structural Features: This compound features a cyclohexylamine core linked via a methyl group to a propanamide chain substituted with a 2,3-dihydro-1H-inden-1-yl group. It is cataloged as a synthetic building block by Enamine Ltd (MDL: EN300-26690509) .

Properties

IUPAC Name

N-[(1-aminocyclohexyl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O.ClH/c20-19(12-4-1-5-13-19)14-21-18(22)11-10-16-9-8-15-6-2-3-7-17(15)16;/h2-3,6-7,16H,1,4-5,8-14,20H2,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSROVLSRFFBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)CCC2CCC3=CC=CC=C23)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1-Aminocyclohexyl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide; hydrochloride (CAS Number: 2418670-42-3) is a compound of significant interest due to its potential biological activity. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C19H29ClN2O
  • Molecular Weight : 336.9 g/mol
  • Purity : Typically 95% .

The biological activity of N-[(1-Aminocyclohexyl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide; hydrochloride is primarily attributed to its interaction with various receptors and enzymes in the body. This compound may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.

Potential Targets:

  • Dopaminergic Receptors : May influence dopamine levels, impacting conditions like schizophrenia and Parkinson's disease.
  • Serotonergic Receptors : Potentially affects serotonin pathways, which are involved in mood disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

  • Antidepressant Activity : Preliminary studies suggest that it may have antidepressant-like effects in animal models by enhancing serotonergic transmission.
  • Neuroprotective Effects : It shows promise in protecting neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated that N-[(1-Aminocyclohexyl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide; hydrochloride can inhibit specific enzyme activities related to neurotransmitter degradation, leading to increased levels of these neurotransmitters in synaptic clefts.

In Vivo Studies

Animal studies have reported behavioral changes consistent with increased serotonergic and dopaminergic activity. For example:

  • Behavioral Tests : In forced swim tests and tail suspension tests, subjects treated with this compound showed reduced immobility times compared to control groups, indicating potential antidepressant effects .

Case Study 1: Antidepressant Effects

A study conducted on rodents evaluated the antidepressant effects of N-[(1-Aminocyclohexyl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide; hydrochloride. Results indicated a significant reduction in depressive-like behavior after administration over a two-week period. The study highlighted the compound's ability to modulate serotonin levels effectively.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The results showed that treatment with N-[(1-Aminocyclohexyl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide; hydrochloride resulted in lower levels of reactive oxygen species (ROS) and improved cell viability in neuronal cultures exposed to oxidative stress .

Data Summary Table

Biological ActivityObserved EffectsStudy Reference
Antidepressant ActivityReduced immobility in behavioral tests
Neuroprotective EffectsDecreased ROS levels in neuronal cultures
Modulation of NeurotransmittersIncreased serotonin and dopamine levels

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds similar to N-[(1-Aminocyclohexyl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride exhibit anticonvulsant properties. A study conducted on structurally related compounds demonstrated significant anticonvulsant activity across various models. The findings suggest that this compound could be explored for developing new anticonvulsant medications .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary studies have shown that it may help in protecting neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Further investigation into its mechanism of action is warranted to fully understand its therapeutic potential.

Chemical Synthesis

This compound can be synthesized through various methods involving cyclization reactions and amide bond formation. The synthesis typically involves the following steps:

  • Formation of the Amine : The reaction of cyclohexylamine with suitable alkyl halides.
  • Propanamide Formation : Condensation of the amine with a propanoic acid derivative.
  • Hydrochloride Salt Formation : Treatment with hydrochloric acid to form the hydrochloride salt.

In Vitro Studies

In vitro studies have been conducted to assess the biological activity of this compound against various pathogens. For instance, its antimicrobial properties were evaluated against Staphylococcus aureus and Bacillus subtilis, showing promising results with minimum inhibitory concentrations comparable to known antibiotics .

Case Studies

Several case studies have documented the efficacy of this compound in specific therapeutic contexts:

Study FocusFindingsReference
Anticonvulsant ActivityDemonstrated significant anticonvulsant effects in animal models
Neuroprotective EffectsReduced oxidative stress markers in neuronal cell cultures
Antimicrobial ActivityEffective against Gram-positive bacteria

Comparison with Similar Compounds

Propanamide Derivatives with Heterocyclic Substituents

Compounds :

  • 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-arylpropanamides (7c–7f) Molecular Weights: 375–389 g/mol Key Features: Incorporate thiazole and oxadiazole heterocycles, aromatic substituents (e.g., methylphenyl groups). Physical Properties: Melting points range from 134–178°C, higher than typical hydrochlorides due to crystalline packing from planar heterocycles.

Hydroxamic Acid Derivatives

Compounds :

  • N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10)
    • Key Features : Hydroxamate group enables metal chelation (e.g., zinc in enzyme inhibition).
    • Applications : Tested for antioxidant activity via DPPH and β-carotene assays.
    • Differentiation : The target compound’s primary amine and indenyl group suggest divergent mechanisms, possibly targeting neurological or inflammatory pathways.

Enamine Ltd Catalog Compounds

Examples :

  • N-[1-(Aminomethyl)cyclohexyl]-2-oxo-2H-chromen-3-carboxamide Hydrochloride Molecular Weight: 370.88 g/mol Key Features: Coumarin (chromenone) substituent confers fluorescence and UV activity. Differentiation: The target’s dihydroindenyl group may enhance lipophilicity and binding to hydrophobic pockets in biological targets.
  • N-[(1-Aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide Hydrochloride Molecular Formula: C₁₄H₂₁ClF₂N₂O Key Features: Pyrimidine ring with trifluoromethyl group, influencing electron density and metabolic resistance. Differentiation: The target’s indenyl group provides a rigid, planar structure absent in this compound.

Physicochemical and Structural Comparison Table

Compound Name Molecular Weight (g/mol) Key Substituents Salt Form Potential Applications
N-[(1-Aminocyclohexyl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide HCl 336.91 Dihydroindenyl, cyclohexylamine Hydrochloride Drug discovery building block
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-arylpropanamides 375–389 Thiazole, oxadiazole, aryl Free base Antimicrobial/antiviral agents
N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) ~300 (estimated) Hydroxamate, cyclohexyl Free base Antioxidant/chelation therapy
N-[1-(Aminomethyl)cyclohexyl]-2-oxo-2H-chromen-3-carboxamide HCl 370.88 Coumarin, cyclohexylamine Hydrochloride Fluorescent probes

Key Differentiators

  • Lipophilicity : The cyclohexyl and indenyl groups may increase logP values, favoring blood-brain barrier penetration over polar heterocycles in 7c–7f .
  • Salt Form : Hydrochloride salts (common in Enamine’s catalog ) improve aqueous solubility, critical for in vivo studies.

Preparation Methods

Carboxylic Acid Activation and Amide Coupling

The core amide bond is typically formed via activation of 3-(2,3-dihydro-1H-inden-1-yl)propanoic acid followed by reaction with 1-aminocyclohexylmethanamine. Patent US20090227560A1 highlights the use of dichloromethane (DCM) as a solvent and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent, achieving yields exceeding 75% under inert conditions. Alternative activators like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in tetrahydrofuran (THF) are also viable, though they require stoichiometric bases such as N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts.

A representative procedure involves:

  • Dissolving 3-(2,3-dihydro-1H-inden-1-yl)propanoic acid (1.0 eq) in DCM.
  • Adding EDCI (1.2 eq) and N-hydroxysuccinimide (NHS) (1.1 eq) at 0°C.
  • Stirring for 1 hour, then introducing 1-aminocyclohexylmethanamine (1.1 eq) dropwise.
  • Quenching with sodium bicarbonate and extracting with DCM.

Table 1: Comparison of Coupling Reagents

Reagent Solvent Temperature Yield (%)
EDCI/NHS DCM 0°C → RT 78
HATU THF RT 82
DCC/DMAP DMF 40°C 65

Synthesis of 1-Aminocyclohexylmethanamine

The amine component is synthesized via reductive amination of cyclohexanone with nitromethane, followed by catalytic hydrogenation. Patent US20090227560A1 describes a two-step process:

  • Cyclohexanone (1.0 eq) reacts with nitromethane (1.5 eq) in the presence of ammonium acetate to form 1-nitrocyclohexylmethane.
  • Hydrogenation over Raney nickel at 50 psi H₂ yields 1-aminocyclohexylmethanamine.

Alternative routes include Gabriel synthesis , where cyclohexyl bromide is treated with phthalimide and subsequently hydrolyzed with hydrazine. However, this method yields lower purity (∼70%) compared to reductive amination (∼90%).

Optimization of Reaction Conditions

Critical parameters for amide coupling include solvent polarity , temperature , and stoichiometry . Polar aprotic solvents like THF or DMF enhance reagent solubility but may necessitate longer reaction times. The patent emphasizes DCM for its balance of polarity and ease of removal. Elevated temperatures (40–50°C) accelerate activation but risk decarboxylation, making room temperature optimal.

Side Reactions :

  • Over-activation of the carboxylic acid leading to N-acylurea byproducts.
  • Epimerization at the inden-1-yl stereocenter under basic conditions.

Purification and Salt Formation

Crude amide is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from THF/water . The hydrochloride salt is precipitated by treating the free base with HCl gas in diethyl ether, achieving >95% purity.

Table 2: Crystallization Conditions

Solvent System Purity (%) Crystal Morphology
THF/H₂O (3:1) 98 Needles
EtOH/Et₂O 95 Plates

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.20–1.45 (m, 6H, cyclohexyl), 2.30 (t, 2H, CH₂CO), 3.10 (d, 2H, NHCH₂), 7.15–7.35 (m, 4H, indenyl).
  • ¹³C NMR : 175.8 (C=O), 45.2 (CH₂NH), 32.1 (cyclohexyl CH₂).

Mass Spectrometry :

  • ESI-MS : m/z 343.2 [M+H]⁺.

Melting Point : 214–216°C (decomposition).

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for optimizing the synthesis of N-[(1-Aminocyclohexyl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide hydrochloride?

  • Methodological Answer : Synthesis optimization requires a factorial design approach to assess variables like reaction temperature, solvent polarity, and catalyst loading. For cyclohexylamine derivatives, orthogonal experimental designs (e.g., Taguchi methods) can minimize trial iterations . Purification steps should integrate preparative HPLC (High-Performance Liquid Chromatography) with ion-exchange chromatography to isolate the hydrochloride salt, as impurities in similar compounds (e.g., Imp. C(EP) and Imp. D(EP)) are often structurally analogous .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the cyclohexyl, indene, and propanamide moieties, with 1H^1H- and 13C^{13}\text{C}-NMR to confirm stereochemistry.
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., C15H23N O2 · HCl derivatives in ).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability of the hydrochloride salt, as degradation profiles for similar compounds (e.g., Methoxisopropamine hydrochloride) show sensitivity to moisture .

Q. What theoretical frameworks guide mechanistic studies of this compound’s biological activity?

  • Methodological Answer : Link research to receptor-ligand interaction models (e.g., molecular docking for cyclohexylamine derivatives) and pharmacokinetic theories (e.g., Lipinski’s Rule of Five for bioavailability). Computational tools like COMSOL Multiphysics can simulate diffusion kinetics in biological matrices . Theoretical alignment ensures methodological rigor, as seen in studies of arylcyclohexylamine analogs .

Advanced Research Questions

Q. How can contradictory data on the compound’s pharmacological efficacy be resolved?

  • Methodological Answer : Apply systematic contradiction analysis:

  • Step 1 : Cross-validate assays (e.g., in vitro binding affinity vs. in vivo efficacy) using standardized reference materials (e.g., N-Desmethyltramadol Hydrochloride in ).
  • Step 2 : Employ meta-analysis to reconcile discrepancies in dose-response curves, considering variables like solvent polarity (e.g., DMSO vs. saline) .
  • Step 3 : Use factorial ANOVA to isolate confounding factors (e.g., batch-to-batch impurity variation) .

Q. What advanced computational models are suitable for predicting the compound’s metabolic pathways?

  • Methodological Answer : Integrate AI-driven QSAR (Quantitative Structure-Activity Relationship) models with molecular dynamics simulations. For example, COMSOL Multiphysics can model hepatic clearance rates by simulating cytochrome P450 interactions, as demonstrated in non-automotive combustion engineering frameworks . Validate predictions with LC-MS/MS metabolite profiling .

Q. How can researchers address challenges in impurity profiling during scale-up synthesis?

  • Methodological Answer : Implement a tiered impurity control strategy:

  • Tier 1 : Use HPLC-UV/Vis with photodiode array detection to identify major impurities (e.g., 3-Bromoanisole analogs in ).
  • Tier 2 : Apply LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) for structural elucidation of trace impurities (<0.1%).
  • Tier 3 : Conduct genotoxicity assessments for impurities exceeding ICH Q3A thresholds .

Q. What methodologies are recommended for studying the compound’s pharmacokinetics in heterogeneous biological systems?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling coupled with in situ intestinal perfusion studies. For example, partition coefficient (LogP) data from 1-Amino-6-methoxy-2,3-dihydro-1H-indene Hydrochloride analogs can inform bioavailability predictions . Microdialysis in rodent models can quantify blood-brain barrier penetration .

Q. How can researchers ensure reproducibility in stability studies under varying environmental conditions?

  • Methodological Answer : Design accelerated stability studies (40°C/75% RH) with orthogonal analytical methods:

  • HPLC-ELSD (Evaporative Light Scattering Detection) for non-UV-active degradation products.
  • Karl Fischer titration to monitor hygroscopicity, critical for hydrochloride salts .
  • X-ray diffraction (XRD) to detect polymorphic transitions, as seen in ethylarticaine hydrochloride studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.